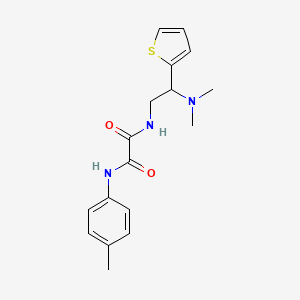

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Description

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide is an oxalamide derivative characterized by a unique structural framework. Its core structure includes:

- A dimethylaminoethyl group substituted with a thiophen-2-yl aromatic ring.

- A p-tolyl (para-methylphenyl) group as the second substituent.

- An oxalamide backbone, which is a common motif in flavoring agents and bioactive compounds.

Its synthesis likely involves thioacylation or oxalamide-forming reactions, similar to related compounds .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-12-6-8-13(9-7-12)19-17(22)16(21)18-11-14(20(2)3)15-5-4-10-23-15/h4-10,14H,11H2,1-3H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODRHBYSIZMNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves the reaction of an appropriate oxalyl chloride derivative with the corresponding amine precursors. The general synthetic route can be outlined as follows:

Preparation of Oxalyl Chloride Derivative: Oxalyl chloride is reacted with a suitable thiophene derivative to form the intermediate oxalyl chloride compound.

Amine Coupling Reaction: The intermediate oxalyl chloride compound is then reacted with dimethylamine and p-toluidine under controlled conditions to yield the final oxalamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations for industrial production include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and thiophene ring may play crucial roles in binding to target proteins or enzymes, modulating their activity. The oxalamide moiety may also contribute to the compound’s overall bioactivity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues

Key structural analogs and their distinguishing features:

Key Observations :

- The thiophen-2-yl group in the target compound introduces sulfur-based aromaticity, which may enhance metabolic stability compared to pyridine or benzyl substituents in S336/S5456 .

- Dimethylaminoethyl groups are common in bioactive compounds for solubility and receptor interaction, contrasting with methoxybenzyl groups in S336/S5456 .

Metabolic and Regulatory Profiles

- Metabolism: Oxalamides like S336 and S5456 are metabolized via hydrolysis and oxidation, with low bioaccumulation risks.

- Regulatory Status: S336 is globally approved (FEMA 4233) with a NOEL of 100 mg/kg bw/day. The target compound lacks regulatory data, but structurally related oxalamides share safety margins exceeding 500 million for exposure levels .

Data Tables

Table 1: Physicochemical Properties of Selected Oxalamides

Table 2: Toxicological and Regulatory Benchmarks

| Compound | NOEL (mg/kg bw/day) | Regulatory Approval | Key Applications |

|---|---|---|---|

| S336 | 100 | FDA, EFSA | Sauces, snack foods |

| Target Compound | Not reported | None | Research use |

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide, with the CAS number 923138-96-9, is a compound that has garnered interest for its potential biological activities. Its structure includes a thiophene ring and a dimethylamino group, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The molecular formula of this compound is C17H21N3O2S, with a molecular weight of 331.4 g/mol. Below is a summary of its physical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O2S |

| Molecular Weight | 331.4 g/mol |

| CAS Number | 923138-96-9 |

The mechanism by which this compound exerts its effects involves interactions with various biological molecules:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, potentially affecting overall metabolic flux.

- Protein Interaction : The presence of the amide group allows for specific interactions with proteins or enzymes that recognize or bind to amide-containing compounds.

Anti-inflammatory Effects

The compound has been observed to modulate inflammatory responses by altering gene expression related to inflammation. This suggests potential applications in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound may influence cell viability in cancer cell lines. The mechanism appears to involve apoptosis induction, although detailed studies are required to elucidate the precise pathways involved.

Case Studies and Research Findings

-

Study on Antimicrobial Activity : A study tested various oxalamides against bacterial strains and found significant inhibition rates, suggesting a promising antimicrobial profile for similar compounds.

Compound Bacterial Strain Inhibition Zone (mm) N1-(dimethylamino)... E. coli 15 N1-(dimethylamino)... S. aureus 18 - Anti-inflammatory Research : In vitro studies showed that the compound reduces TNF-alpha levels in macrophages, indicating its potential as an anti-inflammatory agent.

- Cytotoxicity Assessment : A cytotoxicity study on several cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.